Glutamicol-d5

Descripción

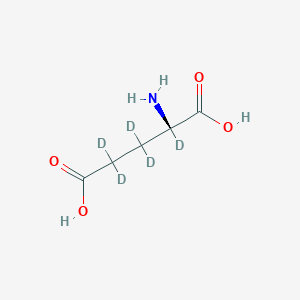

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-amino-2,3,3,4,4-pentadeuteriopentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i1D2,2D2,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUUTDBJXJRKMK-NKXUJHECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90482295 | |

| Record name | Glutamicol-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90482295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2784-50-1 | |

| Record name | Glutamicol-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90482295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to L-Glutamic Acid-d5: Properties and Applications in Quantitative Analysis

This guide provides an in-depth overview of the chemical properties of L-Glutamic acid-d5 and its principal applications in quantitative analytical workflows, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Stable Isotope Labeling

In modern analytical science, particularly in fields like metabolomics, clinical diagnostics, and pharmacokinetic studies, the demand for precise and accurate quantification of endogenous molecules is paramount. L-Glutamic acid, a non-essential amino acid, is a key molecule in cellular metabolism and a major excitatory neurotransmitter in the vertebrate nervous system.[1][2] Its accurate measurement is crucial for understanding numerous physiological and pathological states.

L-Glutamic acid-d5 is a stable isotope-labeled (SIL) analog of L-Glutamic acid, where five hydrogen atoms have been replaced by their heavier isotope, deuterium. This seemingly subtle modification imparts a significant mass shift without altering the compound's chemical behavior, making it an ideal internal standard for mass spectrometry-based quantification.[3][4] This guide will delve into the specific chemical properties of L-Glutamic acid-d5 and provide a practical framework for its application.

Core Chemical and Physical Properties

The utility of L-Glutamic acid-d5 as an internal standard is directly linked to its well-defined chemical and physical characteristics. These properties ensure its predictable behavior in analytical systems.

Structural and Molecular Information

-

Chemical Name: L-Glutamic-2,3,3,4,4-d5 acid[5]

-

Synonyms: (2S)-2-amino-2,3,3,4,4-pentadeuteriopentanedioic acid[6]

-

Linear Formula: HO₂C(CD₂)₂CD(NH₂)CO₂H

The deuteration at the 2, 3, and 4 positions provides a stable mass shift of +5 amu compared to the endogenous L-Glutamic acid.

Physicochemical Data

A summary of the key physicochemical properties of L-Glutamic acid-d5 is presented in the table below. These values are compiled from various reputable suppliers and are crucial for method development.

| Property | Value | Source(s) |

| Molecular Weight | 152.16 g/mol | [8] |

| Appearance | White to off-white solid | [1] |

| Melting Point | ~205 °C (decomposes) | |

| Isotopic Purity | Typically ≥97-98 atom % D | [9] |

| Chemical Purity | ≥98% | [9] |

| Solubility | Soluble in water (may require warming and sonication) | [7] |

| Storage | Recommended at 2-8°C or -20°C | [1][7] |

Note: Specific values may vary slightly between batches and suppliers. Always refer to the Certificate of Analysis for precise data.

The Rationale for Using a Deuterated Standard

The core principle behind using a stable isotope-labeled internal standard is to correct for sample-to-sample variability during sample preparation and analysis. Because L-Glutamic acid-d5 is chemically identical to the endogenous analyte, it behaves similarly during extraction, derivatization, and chromatography. However, its increased mass allows it to be distinguished by a mass spectrometer.

This co-elution and co-ionization behavior allows for ratiometric quantification, where the signal of the analyte is normalized to the signal of the internal standard. This effectively cancels out variations in extraction efficiency, matrix effects, and instrument response, leading to significantly improved accuracy and precision.

The following diagram illustrates the logical workflow of using L-Glutamic acid-d5 as an internal standard in a typical LC-MS experiment.

Caption: Workflow for quantitative analysis using L-Glutamic acid-d5 as an internal standard.

Experimental Protocol: Quantification of L-Glutamic Acid in Plasma

This section provides a representative, step-by-step protocol for the quantification of L-Glutamic acid in human plasma using L-Glutamic acid-d5 as an internal standard with LC-MS/MS.

Materials and Reagents

-

L-Glutamic acid (analytical standard)

-

L-Glutamic acid-d5 (internal standard)

-

Human plasma (K2-EDTA)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

96-well protein precipitation plate

Procedure

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of L-Glutamic acid in water.

-

Prepare a 1 mg/mL stock solution of L-Glutamic acid-d5 in water.

-

-

Preparation of Working Solutions:

-

Prepare a series of working standard solutions for the calibration curve by serially diluting the L-Glutamic acid stock solution.

-

Prepare a working internal standard solution of 1 µg/mL L-Glutamic acid-d5 in water.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample, calibrator, or quality control sample in a 96-well plate, add 10 µL of the 1 µg/mL internal standard working solution.

-

Add 200 µL of cold methanol containing 0.1% formic acid to each well.

-

Vortex the plate for 2 minutes to precipitate proteins.

-

Centrifuge the plate at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

LC System: A standard HPLC or UHPLC system.

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Methanol with 0.1% Formic Acid.

-

Gradient: A suitable gradient to separate L-Glutamic acid from other matrix components.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode.

-

MRM Transitions:

-

L-Glutamic acid: Q1/Q3 (e.g., m/z 148.1 -> 84.1)

-

L-Glutamic acid-d5: Q1/Q3 (e.g., m/z 153.1 -> 89.1)

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (analyte/IS).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

-

Determine the concentration of L-Glutamic acid in the unknown samples from the calibration curve.

-

The following diagram outlines the key steps in the sample preparation workflow.

Caption: Sample preparation workflow for plasma analysis.

Safety and Handling

L-Glutamic acid-d5 is not considered a hazardous substance under normal handling conditions.[5] However, as with all laboratory chemicals, good laboratory practices should be followed. It is recommended to wear appropriate personal protective equipment, including gloves and safety glasses. For detailed information, refer to the Safety Data Sheet (SDS) provided by the supplier.[5]

Conclusion

L-Glutamic acid-d5 is an indispensable tool for the accurate and precise quantification of L-Glutamic acid in complex biological matrices. Its chemical properties, particularly its mass difference and chemical similarity to its endogenous counterpart, make it an ideal internal standard for mass spectrometry-based methods. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to confidently implement L-Glutamic acid-d5 in their analytical workflows, ultimately leading to more reliable and reproducible scientific data.

References

-

Pharmaffiliates. L-Glutamic Acid-d5. [Link]

-

ACS Publications. Deuterated Amino Acids. III. Synthesis of DL-Aspartic-2,3,3-d3 Acid, L-Glutamic-2,3,3,4,4-d5 Acid, L-Asparagine-2,3,3-d3, and L-Glutamine-2,3,3,4,. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 611, DL-Glutamic acid. [Link]

-

Eurisotop. L-GLUTAMIC ACID. [Link]

-

Carl ROTH. Safety Data Sheet: L-Glutamic acid. [Link]

- Google Patents. CN1332152A - Synthesis of L-glutamic acid-5-methyl ester.

-

Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Synthesis of L-glutamic acid stereospecifically labelled at C-4 with tritium: stereochemistry of tritium release catalyzed by the vitamin K-dependent carboxylase in the absence of carboxylation. [Link]

-

ResearchGate. Preparation of D-glutamine from glutamic acid. [Link]

-

Wikipedia. Glutamic acid. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Glutamic acid - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. lgcstandards.com [lgcstandards.com]

- 6. L-Glutamic Acid-d5 | TRC-G596963-10MG | LGC Standards [lgcstandards.com]

- 7. caymanchem.com [caymanchem.com]

- 8. isotope.com [isotope.com]

- 9. isotope.com [isotope.com]

A Researcher's Guide to Procuring High-Purity D-Glutamic acid-d5 for Quantitative Mass Spectrometry

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for selecting and utilizing D-Glutamic acid-d5. We will delve into the critical quality attributes to demand from a supplier, the analytical methods for verifying those claims, and a practical application protocol for its use as an internal standard in quantitative mass spectrometry.

The Scientific Imperative for High-Purity D-Glutamic acid-d5

Glutamic acid is the most abundant excitatory neurotransmitter in the vertebrate nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1][2] Its D-enantiomer, D-glutamic acid, once thought to be exclusive to bacteria as a component of peptidoglycan, is now recognized as an endogenous molecule in the mammalian nervous and endocrine systems, with roles in neurotransmission and hormone regulation.[3][4][5]

To accurately quantify endogenous levels of D-glutamic acid in complex biological matrices, researchers rely on the stable isotope dilution (SID) method coupled with mass spectrometry (MS). This technique requires a high-purity, stable isotope-labeled (SIL) internal standard that is chemically identical to the analyte but has a different mass. D-Glutamic acid-d5, where five hydrogen atoms are replaced by deuterium, serves as an ideal internal standard for this purpose.[3][6][7] When added to a sample at a known concentration, it co-elutes with the endogenous D-glutamic acid and corrects for analyte loss during sample preparation and variability during ionization, ensuring highly accurate and reproducible quantification.[7]

Vetting a Supplier: A Workflow for Ensuring Quality

The accuracy of any SID-MS experiment is fundamentally dependent on the quality of the internal standard. Sourcing D-Glutamic acid-d5 requires a rigorous evaluation of the supplier and the specific lot of the compound. Simply accepting the label claim is insufficient; a researcher must critically assess the provided analytical data.

Diagram: Supplier Vetting Workflow

The following diagram outlines the critical decision-making process for qualifying a new supplier or lot of D-Glutamic acid-d5.

Caption: A stepwise workflow for the critical evaluation of D-Glutamic acid-d5 suppliers.

Key Quality Attributes and Their Scientific Rationale

-

Isotopic Purity / Enrichment : This is the most critical parameter. It refers to the percentage of molecules that contain all five deuterium atoms (d5) versus those with fewer (d4, d3, etc.) or none (d0).[8] High isotopic purity (ideally >98 atom % D) is essential to prevent signal interference. The presence of a significant d0 isotopologue in the internal standard will artificially inflate the measured concentration of the endogenous analyte, leading to inaccurate results.[9] The supplier's CoA must provide mass spectrometry data showing the distribution of isotopologues.[10][11]

-

Chemical Purity : This measures the presence of any non-glutamic acid contaminants. Impurities can interfere with the chromatographic separation, suppress the ionization of the analyte and internal standard (matrix effects), or produce isobaric interferences in the mass spectrometer. A high chemical purity (typically ≥98%) confirmed by HPLC/UPLC is necessary.[12]

-

Structural Integrity : Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm that the deuterium atoms are located at the correct positions (2,3,3,4,4) and that the overall molecular structure is correct.[8][10] The absence of unexpected signals in the ¹H-NMR spectrum is a key indicator of both chemical and isotopic purity.

Data Presentation: Comparing Supplier Specifications

When evaluating suppliers, it is useful to create a comparison table based on the information provided in their CoAs.

| Parameter | Supplier A (Example) | Supplier B (Example) | Supplier C (Example) | Ideal Specification |

| Product Name | D-Glutamic acid-d5 | D-Glutamic acid-2,3,3,4,4-d5 | (R)-Glutamic acid-d5 | D-Glutamic acid-2,3,3,4,4-d5 |

| CAS Number | 14341-88-9 | 14341-88-9 | 14341-88-9 | 14341-88-9 |

| Isotopic Purity | ≥99% deuterated forms (d1-d5)[3] | 97 atom % D[13] | 96.4% (d5)[11] | >98 atom % D (specifically for d5) |

| Chemical Purity | Not explicitly stated | 98% (CP)[13] | 98% | ≥98% by HPLC/UPLC |

| Analytical Methods | HPLC, Mass Spec | NMR, Mass Spec[13] | NMR, Mass Spec[11] | MS, HPLC/UPLC, NMR |

| CoA Provided? | Lot-specific available[3] | Lot-specific available | Lot-specific available[11] | Yes, lot-specific & detailed |

Note: This table is illustrative. Researchers must obtain lot-specific CoAs for an accurate comparison.

Experimental Protocol: Quantification of D-Glutamic Acid in Plasma by LC-MS/MS

This protocol provides a robust method for quantifying D-glutamic acid in human plasma using D-Glutamic acid-d5 as an internal standard. The principle, known as stable isotope dilution, relies on the near-identical chemical behavior of the analyte and the SIL-standard, allowing the ratio of their mass spectrometric signals to be used for precise quantification.[14][15]

Diagram: Stable Isotope Dilution Workflow for LC-MS/MS

Caption: The principle of stable isotope dilution for quantitative mass spectrometry.

Step-by-Step Methodology

-

Preparation of Standards and Solutions :

-

Prepare a 1 mg/mL stock solution of D-Glutamic acid-d5 in 0.1 M HCl.

-

Prepare a working internal standard solution by diluting the stock solution in acetonitrile to a final concentration of 2000 ng/mL.[16][17]

-

Prepare calibration curve standards by spiking known concentrations of unlabeled D-Glutamic acid into a surrogate matrix (e.g., charcoal-stripped plasma).

-

-

Sample Preparation (Protein Precipitation) :

-

To 100 µL of plasma sample, calibrator, or quality control sample, add 400 µL of the working internal standard solution (in acetonitrile).[16] This step simultaneously adds the IS and precipitates plasma proteins.

-

Vortex the mixture vigorously for 5 minutes.[16]

-

Centrifuge at high speed (e.g., 15,000 x g) for 15 minutes to pellet the precipitated proteins.[16]

-

Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis :

-

Liquid Chromatography (LC) : Use a suitable column for separating polar compounds, such as a reversed-phase C18 column or a HILIC column. A typical gradient might involve mobile phases of water and acetonitrile with a modifier like formic acid.[18][19]

-

Mass Spectrometry (MS) : Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for detection.

-

-

Data Analysis :

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte Area / Internal Standard Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrator standards.

-

Determine the concentration of D-Glutamic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

The selection of a D-Glutamic acid-d5 supplier is a critical step that directly impacts the validity and accuracy of quantitative research. By adopting a rigorous vetting process that prioritizes the critical analysis of a lot-specific Certificate of Analysis, researchers can ensure the procurement of a high-quality internal standard. Understanding the principles of stable isotope dilution and employing a validated LC-MS/MS protocol will empower laboratories to generate reliable, reproducible data in the study of amino acid metabolism and neurotransmission.

References

- A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing).

- Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed.

-

Glutamic acid. Wikipedia. Available at: [Link]

-

Isotope dilution liquid chromatography-tandem mass spectrometry for quantitative amino acid analysis. PubMed. Available at: [Link]

-

Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. ResearchGate. Available at: [Link]

-

Recent advances in analytical techniques for deuterium isotopic purity of deuterated drugs. Yao Xue Xue Bao. Available at: [Link]

-

Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry for Quantitative Amino Acid Analysis. Springer Nature Experiments. Available at: [Link]

-

D-Amino Acids in the Nervous and Endocrine Systems. PubMed Central. Available at: [Link]

-

Development and validation of a UPLC-MS/MS method for the simultaneous determination of gamma-aminobutyric acid and glutamic acid in human plasma. WUR eDepot. Available at: [Link]

-

Glutamate as a neurotransmitter in the healthy brain. PubMed Central. Available at: [Link]

-

Glutamate | Excitatory neurotransmitter | Neurology lecture series. YouTube. Available at: [Link]

-

Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC–MS/MS. ACS Publications. Available at: [Link]

-

Glutamine in the central nervous system: Function and dysfunction. ResearchGate. Available at: [Link]

-

Quantification of free amino acids and dipeptides using isotope dilution liquid chromatography and electrospray ionization tandem mass spectrometry. ResearchGate. Available at: [Link]

-

(PDF) Development and validation of a UPLC-MS/MS method for the simultaneous determination of gamma-aminobutyric acid and glutamic acid in human plasma. ResearchGate. Available at: [Link]

-

How Amino Acid Internal Standards Boost Mass Spec Accuracy. IROA Technologies. Available at: [Link]

Sources

- 1. Glutamic acid - Wikipedia [en.wikipedia.org]

- 2. Glutamate as a neurotransmitter in the healthy brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. D-Amino Acids in the Nervous and Endocrine Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. iroatech.com [iroatech.com]

- 8. isotope.com [isotope.com]

- 9. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 10. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. lgcstandards.com [lgcstandards.com]

- 12. thermofisher.com [thermofisher.com]

- 13. L -谷氨酸-2,3,3,4,4-d 5 97 atom % D, 98% (CP) | Sigma-Aldrich [sigmaaldrich.cn]

- 14. Isotope dilution liquid chromatography-tandem mass spectrometry for quantitative amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry for Quantitative Amino Acid Analysis | Springer Nature Experiments [experiments.springernature.com]

- 16. edepot.wur.nl [edepot.wur.nl]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. documents.thermofisher.com [documents.thermofisher.com]

A Technical Guide to the Synthesis and Purification of Deuterated Glutamic Acid for Research and Drug Development Applications

This guide provides an in-depth exploration of the methodologies for synthesizing and purifying deuterated glutamic acid, a critical isotopically labeled compound in contemporary research and pharmaceutical development. The strategic replacement of protium with deuterium atoms in glutamic acid offers a powerful tool for elucidating metabolic pathways, enhancing the pharmacokinetic profiles of drugs, and improving the resolution of analytical studies. This document is intended for researchers, scientists, and drug development professionals, offering not only procedural details but also the underlying scientific principles that govern these techniques.

Part 1: Strategic Approaches to the Synthesis of Deuterated Glutamic Acid

The synthesis of deuterated glutamic acid can be broadly categorized into three primary strategies: chemical synthesis, catalytic deuteration, and biocatalytic methods. The selection of a particular strategy is often dictated by the desired labeling pattern, stereochemical purity, scalability, and available resources.

Chemical Synthesis from Isotopically Labeled Precursors

This classical approach involves the construction of the glutamic acid molecule from smaller, deuterated building blocks. While versatile, this method can be lengthy and may require challenging stereoselective steps to obtain the desired enantiomer. A common route involves the use of deuterated starting materials in multi-step organic syntheses. For instance, L-glutamic-2,3,3,4,4-d5 acid has been synthesized from deuterated precursors, showcasing the feasibility of this approach for producing highly labeled molecules.[1][2]

The primary advantage of chemical synthesis lies in the precise control over the location of the deuterium labels. However, the cost and availability of the deuterated starting materials can be a significant consideration. Furthermore, racemization at the α-carbon is a potential challenge that must be carefully managed, often through the use of chiral auxiliaries or enzymatic resolution steps.[3]

Catalytic Deuteration of Unsaturated Precursors

A more contemporary and efficient strategy involves the catalytic deuteration of unsaturated precursors, such as pyroglutamate derivatives. This method often provides high levels of deuterium incorporation in a single, stereoselective step. The choice of catalyst and reaction conditions is paramount to achieving the desired outcome.

A notable example is the catalytic deuteration of protected 3,4-dehydro-L-proline derivatives, which can be converted to 3,4-dideuterated L-pyroglutamic acid. This intermediate serves as a versatile precursor for various deuterated amino acids, including glutamic acid.[4] The use of transition metal catalysts, such as those based on palladium or ruthenium, is common in these reactions. The selection of the catalyst support (e.g., alumina vs. carbon) can influence the degree of isotope scrambling.[5]

Experimental Protocol: Catalytic Deuteration of a Pyroglutamate Derivative

This protocol is a representative example of the synthesis of a deuterated pyroglutamate, a key intermediate for deuterated glutamic acid.

Materials:

-

Protected 3,4-dehydro-L-pyroglutamate derivative

-

Palladium on alumina (Pd/Al2O3) catalyst

-

Deuterium gas (D2)

-

Anhydrous deuterated methanol (CD3OD)

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Catalyst Pre-treatment: In an inert atmosphere, suspend the Pd/Al2O3 catalyst in anhydrous CD3OD.

-

Deuterium Atmosphere: Purge the reaction vessel with D2 gas and maintain a positive pressure.

-

Substrate Addition: Slowly add a solution of the protected 3,4-dehydro-L-pyroglutamate derivative in anhydrous CD3OD to the catalyst suspension under vigorous stirring. The slow addition is crucial to minimize hydrogen-deuterium isotope scrambling.[5]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure and purify the resulting deuterated pyroglutamate derivative by column chromatography.

-

Hydrolysis: The purified deuterated pyroglutamate is then hydrolyzed under acidic conditions to yield the final deuterated glutamic acid.

Biocatalytic Synthesis

Enzymatic methods offer a highly stereoselective and environmentally benign route to deuterated amino acids. These methods leverage the specificity of enzymes to catalyze the incorporation of deuterium at specific positions. For instance, pyridoxal 5'-phosphate (PLP)-dependent enzymes have been shown to be capable of deuterating a wide range of L-amino acids at the α-position with exquisite stereocontrol.[6]

The primary advantage of biocatalytic synthesis is the exceptional enantiomeric purity of the product. However, the substrate scope of the enzyme and the need for specialized biochemical setups can be limiting factors.

Diagram: Synthetic Pathways to Deuterated Glutamic Acid

Caption: Overview of major synthetic routes to deuterated glutamic acid.

Part 2: Purification of Deuterated Glutamic Acid

The purification of deuterated glutamic acid is a critical step to ensure the removal of unreacted starting materials, byproducts, and any protium-containing contaminants. The choice of purification method depends on the scale of the synthesis and the required purity level.

Ion-Exchange Chromatography

Ion-exchange chromatography (IEX) is a powerful and widely used technique for the purification of amino acids. This method separates molecules based on their net charge at a specific pH. Glutamic acid, with its two carboxylic acid groups and one amino group, is an ideal candidate for IEX. At a pH below its isoelectric point (pI ≈ 3.2), glutamic acid carries a net positive charge and will bind to a cation-exchange resin. Conversely, at a pH above its pI, it will be negatively charged and bind to an anion-exchange resin.

Experimental Protocol: Purification by Cation-Exchange Chromatography

Materials:

-

Crude deuterated glutamic acid solution

-

Strongly acidic cation-exchange resin (e.g., Dowex 50W)

-

Hydrochloric acid (HCl) solutions of varying concentrations (for regeneration and elution)

-

Ammonium hydroxide (NH4OH) solution (for elution)

-

pH meter

Procedure:

-

Resin Preparation: The cation-exchange resin is packed into a column and washed extensively with deionized water. The resin is then regenerated by washing with a strong acid (e.g., 2 M HCl) to ensure all exchange sites are protonated, followed by washing with deionized water until the eluate is neutral.

-

Sample Loading: The crude deuterated glutamic acid solution is adjusted to a pH of approximately 1.5-2.0 with HCl. At this pH, glutamic acid is positively charged. The solution is then loaded onto the equilibrated column.

-

Washing: The column is washed with several column volumes of deionized water or a dilute acid solution to remove any unbound impurities.

-

Elution: The deuterated glutamic acid is eluted from the resin by increasing the pH or the ionic strength of the buffer. A common method is to use a gradient of ammonium hydroxide solution (e.g., 0.5 M to 2 M). The fractions are collected and monitored for the presence of glutamic acid using a suitable analytical technique (e.g., ninhydrin test or LC-MS).

-

Desalting: The fractions containing the purified deuterated glutamic acid are pooled and the eluent salts are removed by a subsequent desalting step, such as gel filtration chromatography or by evaporation if a volatile buffer like ammonium hydroxide is used.

Diagram: Ion-Exchange Chromatography Workflow

Caption: Step-by-step workflow for the purification of deuterated glutamic acid using ion-exchange chromatography.

High-Performance Liquid Chromatography (HPLC)

For high-purity applications, preparative high-performance liquid chromatography (HPLC) is often employed.[7][8] Reversed-phase HPLC can be used to separate glutamic acid from less polar impurities, while chiral HPLC columns can be utilized to separate enantiomers if racemization has occurred during synthesis.[9]

Part 3: Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized deuterated glutamic acid.

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for determining the level of deuterium incorporation. Gas chromatography-mass spectrometry (GC-MS) is a common method where the glutamic acid is first derivatized to make it volatile.[5][10] The mass spectrum of the derivatized deuterated glutamic acid will show a shift in the molecular ion peak corresponding to the number of deuterium atoms incorporated. High-resolution mass spectrometry, such as Orbitrap MS, can provide highly accurate mass measurements, allowing for unambiguous determination of the isotopic composition.[11]

Table: Comparison of Analytical Techniques

| Technique | Information Provided | Sample Preparation | Advantages | Limitations |

| GC-MS | Isotopic enrichment, molecular weight | Derivatization required | High sensitivity, good for complex mixtures | Destructive, requires volatile derivatives |

| NMR Spectroscopy | Isotopic enrichment, structural confirmation, purity | Dissolution in a suitable solvent | Non-destructive, provides detailed structural information | Lower sensitivity compared to MS |

| HPLC | Purity, enantiomeric excess | Dissolution in mobile phase | High resolution, adaptable for purification | May not provide direct isotopic information |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of deuterated compounds.[12] 1H NMR can be used to determine the degree of deuteration by observing the disappearance or reduction of proton signals at specific positions. 2H (Deuterium) NMR can be used to directly observe the deuterium signals, providing information about the location and relative abundance of the deuterium atoms.[6] Furthermore, 13C NMR can be used to confirm the carbon skeleton of the molecule.

Experimental Protocol: GC-MS Analysis for Isotopic Enrichment

Materials:

-

Purified deuterated glutamic acid

-

Derivatization reagent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)

-

Anhydrous solvent (e.g., acetonitrile)

-

GC-MS instrument

Procedure:

-

Sample Preparation: A known amount of the dried, purified deuterated glutamic acid is dissolved in the anhydrous solvent.

-

Derivatization: The derivatization reagent is added to the sample solution, and the mixture is heated (e.g., at 60-80°C) for a specified time to ensure complete reaction. This step creates a volatile silyl derivative of glutamic acid.

-

GC-MS Analysis: An aliquot of the derivatized sample is injected into the GC-MS system. The gas chromatograph separates the derivatized glutamic acid from any remaining impurities. The mass spectrometer then analyzes the eluting compound.

-

Data Analysis: The mass spectrum is analyzed to determine the mass-to-charge ratio (m/z) of the molecular ion and key fragment ions. The isotopic distribution of these ions is used to calculate the percentage of deuterium incorporation.

Conclusion

The synthesis and purification of deuterated glutamic acid are multi-faceted processes that require careful consideration of the desired labeling pattern, stereochemical purity, and analytical validation. The choice of synthetic strategy, be it chemical, catalytic, or biocatalytic, will be guided by the specific research or developmental needs. Similarly, a robust purification protocol, typically involving ion-exchange chromatography, is crucial for obtaining a high-purity product. Finally, a comprehensive suite of analytical techniques, with mass spectrometry and NMR spectroscopy at the forefront, is essential for the thorough characterization of the final deuterated glutamic acid. This guide provides a foundational understanding and practical protocols to aid researchers in the successful production and application of this important isotopically labeled compound.

References

-

Field, S. J., & Young, D. W. (1983). Synthesis of L-glutamic acid labelled stereospecifically at C-3 with deuterium and non-stereospecifically at C-4 with tritium. Journal of the Chemical Society, Perkin Transactions 1, 2387-2392. [Link]

-

Blomquist, A. T., Hiscock, B. F., & Harpp, D. N. (1966). Deuterated Amino Acids. III. Synthesis of DL-Aspartic-2,3,3-d3 Acid, L-Glutamic-2,3,3,4,4-d5 Acid, L-Asparagine-2,3,3-d3, and L-Glutamine-2,3,3,4,4-d5. The Journal of Organic Chemistry, 31(12), 4121-4127. [Link]

-

Blomquist, A. T., Hiscock, B. F., & Harpp, D. N. (1966). Deuterated amino acids. 3. Synthesis of DL-Aspartic-2,3,3-d-3 acid, L-glutamic-2,3,3,4,4-d-5 acid, L-asparagine-2,3,3-d-3, and L-Glutamine-2,3,3,4,4-d-5 1,2a. The Journal of Organic Chemistry, 31(12), 4121-4127. [Link]

-

Oba, M., et al. (2006). Convenient synthesis of deuterated glutamic acid, proline and leucine via catalytic deuteration of unsaturated pyroglutamate derivatives. Journal of Labelled Compounds and Radiopharmaceuticals, 49(10), 875-885. [Link]

-

Darmstadt, G. L., et al. (1994). A method for measuring both glutamine and glutamate levels and stable isotopic enrichments. Analytical Biochemistry, 218(2), 309-316. [Link]

-

Anderson, L. W., Zaharevitz, D. W., & Strong, J. M. (1987). Glutamine and glutamate: automated quantification and isotopic enrichments by gas chromatography/mass spectrometry. Analytical Biochemistry, 163(2), 358-368. [Link]

-

Sayre, L. M., & Engelhart, D. A. (1983). Synthesis of β-Deuterated Amino Acids via Palladium-Catalyzed H/D Exchange. Journal of Organic Chemistry, 48(18), 3007-3011. [Link]

-

Okada, A., et al. (2018). Development of a Method to Isolate Glutamic Acid From Foodstuffs for a Precise Determination of Their Stable Carbon Isotope Ratio. Analytical Sciences, 34(7), 827-832. [Link]

-

Das, S., & Laskar, M. A. (2018). Glutamic Acid Production by Fermentation: A Comprehensive Review. Bioprocess and Biosystems Engineering, 41(10), 1349-1365. [Link]

-

Okada, A., et al. (2018). Development of a Method to Isolate Glutamic Acid from Foodstuffs for a Precise Determination of Their Stable Carbon Isotope Ratio. Analytical Sciences, 34(7), 827-832. [Link]

-

Phillips, A. A., et al. (2021). Practical considerations for amino acid isotope analysis. Organic Geochemistry, 162, 104323. [Link]

-

Mosin, O. V., & Ignatov, I. (2014). Chromatographic Separation of Deuterium-Labeled Amino Acids, Proteins, Carbohydrates and Lipids Isolated From Bacterial. Journal of Pharmacy and Alternative Medicine, 3(4), 1-11. [Link]

-

Liu, Y., et al. (2022). Stereoselective biocatalytic α-deuteration of diverse l-amino acids by a PLP-dependent Mannich cyclase. Nature Communications, 13(1), 1-9. [Link]

-

Bundy, J. G., & Flinn, E. M. (2008). Stable isotopic labeling of proteins for quantitative proteomic applications. Proteomics, 8(23-24), 4875-4886. [Link]

-

Wang, Y., et al. (2022). Stereodivergent Synthesis of Enantioenriched α-Deuterated α-Amino Acids via Cascade Cu(I)-Catalyzed H–D Exchange and Dual Cu- and Ir-Catalyzed Allylation. Organic Letters, 24(30), 5569-5574. [Link]

-

Kireev, D. B., & Zhdankin, V. V. (2012). Isotope Labeling in Mammalian Cells. Methods in Molecular Biology, 831, 17-29. [Link]

-

Yamazaki, T., & Takatsu, A. (2014). Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. Accreditation and Quality Assurance, 19(4), 275-282. [Link]

-

Al-Qahtani, M. H. (2017). Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. Molecules, 22(9), 1395. [Link]

-

Ohta, H., et al. (2021). Simple and Efficient Enantioselective α-Deuteration Method of α-Amino Acids without External Chiral Sources. JACS Au, 1(6), 849-855. [Link]

-

Nakao, S., et al. (2023). Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. Analytical Chemistry, 95(17), 6896-6903. [Link]

-

Harada, K., et al. (2019). Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan. International Journal of Molecular Sciences, 20(22), 5626. [Link]

Sources

- 1. Asymmetric synthesis of α-deuterated α-amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Simple and Efficient Enantioselective α-Deuteration Method of α-Amino Acids without External Chiral Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alexandraatleephillips.com [alexandraatleephillips.com]

- 4. Synthesis of Enantioenriched α-Deuterated α-Amino Acids Enabled by an Organophotocatalytic Radical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

- 8. escholarship.org [escholarship.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Glutamine and glutamate: automated quantification and isotopic enrichments by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for differen… [ouci.dntb.gov.ua]

A Senior Application Scientist's Guide to the Isotopic Purity of Commercially Available D-Glutamic acid-d5

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of Isotopic Purity

Deuterium-labeled compounds, such as D-Glutamic acid-d5, are indispensable tools in modern scientific research. They serve as internal standards for quantitative analysis by mass spectrometry (GC-MS or LC-MS), tracers for metabolic flux studies, and probes for elucidating enzyme mechanisms.[1][2][3] D-Glutamic acid itself is a key component in bacterial peptidoglycan biosynthesis, making its labeled counterpart valuable for studying antibacterial targets.[4]

The utility of any isotopically labeled compound is fundamentally dependent on its purity. This guide delves into the specifics of isotopic purity for commercially available D-Glutamic acid-d5, providing a framework for its assessment and underscoring its impact on experimental integrity. Isotopic purity refers to the percentage of the molecule that contains the desired number of deuterium atoms. High isotopic enrichment is critical because the presence of unlabeled (d0) or partially labeled (d1-d4) species can introduce significant errors in quantification and misinterpretation of metabolic data.[5][6] This document provides an in-depth analysis of commercial offerings, the analytical methodologies required for verification, and the implications of purity for research and development.

Commercial Availability and Stated Purity

A survey of prominent chemical suppliers reveals that D-Glutamic acid-d5 is readily available, though specifications for isotopic purity can vary. It is crucial for researchers to scrutinize the Certificate of Analysis (CoA) for each specific lot, as the stated purity on a product webpage may be a general specification rather than a batch-specific value.

The term "atom % D" indicates the percentage of deuterium atoms at the labeled positions, while other specifications may refer to the percentage of molecules that are the fully deuterated d5 species.

Table 1: Summary of Commercially Available D-Glutamic acid-d5 and Related Compounds

| Supplier | Product Name/Form | CAS Number | Stated Isotopic Purity/Enrichment | Chemical Purity | Notes |

| Cayman Chemical | D-Glutamic Acid-d5 | 14341-88-9 | ≥99% deuterated forms (d1-d5)[4] | ≥98% (HPLC)[7] | Intended for use as an internal standard.[4] |

| MedchemExpress | D-Glutamic acid-d5 | 14341-88-9 | 99.91%[2] | Not specified | Labeled as a tracer and internal standard.[2] |

| CDN Isotopes | D-Glutamic-2,3,3,4,4-d5 Acid | 14341-88-9 | 98 atom % D[8] | Not specified | Specifies 99% Enantiomeric Purity.[8] |

| Sigma-Aldrich | DL-Glutamic acid-2,3,3,4,4-d5 | 14341-79-8 | 98 atom % D | Not specified | This is a racemic mixture (DL form). |

| Cambridge Isotope Labs | DL-Glutamic acid (2,3,3,4,4-D₅) | 14341-79-8 | 97%[9][10] | 98%[9][10] | This is a racemic mixture (DL form). |

| LGC Standards | D-Glutamic Acid-d5 | 14341-88-9 | Not specified on product page | Not specified | Certificate of Analysis required for details.[11] |

Note: The data presented is based on information available on supplier websites and may not reflect the exact specifications of a particular batch. Always refer to the lot-specific Certificate of Analysis.

Analytical Methodologies for Purity Assessment

Verifying the isotopic purity of D-Glutamic acid-d5 is a multi-faceted process that requires robust analytical techniques. The two cornerstones of this analysis are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] These methods provide complementary information regarding isotopic enrichment, distribution, and positional integrity.

High-Resolution Mass Spectrometry (HRMS)

HRMS is the premier technique for determining the distribution of isotopologues (molecules that differ only in their isotopic composition).[12][13] Techniques like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap MS provide the mass accuracy and resolution necessary to distinguish between the d0, d1, d2, d3, d4, and d5 species of D-Glutamic acid.[14][15]

Experimental Protocol: Isotopic Distribution Analysis by LC-HRMS

-

Sample Preparation: Dissolve a small quantity (~1 mg) of D-Glutamic acid-d5 in a suitable solvent (e.g., water or methanol with 0.1% formic acid) to a concentration of ~10 µM.[16]

-

Chromatography: Inject the sample onto a Liquid Chromatography (LC) system, typically with a reverse-phase or HILIC column, to separate the analyte from any chemical impurities.

-

Mass Spectrometry: Analyze the eluent using an ESI-HRMS instrument in positive ion mode. Acquire full scan mass spectra over a relevant m/z range (e.g., m/z 140-160).

-

Data Analysis:

-

Extract the ion chromatograms for the [M+H]+ ions of each expected isotopologue (d0: m/z 148.06, d1: 149.07, d2: 150.07, d3: 151.08, d4: 152.08, d5: 153.09).

-

Integrate the peak area for each isotopologue.

-

Crucially, correct the observed intensities for the natural abundance of ¹³C. The unlabeled compound will have a natural M+1 peak that must be subtracted from the d1 peak area.[6] This correction cascades through all isotopologues.

-

Calculate the relative percentage of each isotopologue to determine the isotopic purity and distribution.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS excels at quantifying the overall isotopic enrichment, NMR spectroscopy is unparalleled for confirming the specific positions of the deuterium labels and identifying residual protons.

-

¹H NMR (Proton NMR): In a perfectly deuterated D-Glutamic acid-d5 sample, the signals corresponding to the C2, C3, and C4 protons should be absent or significantly diminished. The presence and integration of small residual signals at these positions allow for the quantification of site-specific isotopic purity.

-

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, confirming that the labels are present at the expected chemical shifts (C2, C3, and C4 positions).

-

¹³C NMR (Carbon NMR): The carbon signals for the deuterated positions will show coupling to deuterium (a 1:1:1 triplet for a -CD- group and a 1:2:3:2:1 quintet for a -CD₂- group), confirming the location of the labels.[17]

Experimental Protocol: Purity Assessment by ¹H NMR

-

Sample Preparation: Accurately weigh and dissolve the D-Glutamic acid-d5 sample in a deuterated solvent (e.g., D₂O). Add a known amount of an internal standard with a simple, well-resolved signal (e.g., DSS or TSP) for quantitative analysis.

-

Data Acquisition: Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (e.g., 5 times the longest T1) to ensure accurate signal integration.

-

Data Analysis:

-

Identify the residual proton signals corresponding to the C2-H, C3-H₂, and C4-H₂ positions of glutamic acid.

-

Integrate these residual signals and compare their integrals to the integral of the known internal standard to calculate the amount of the non-deuterated species.

-

The absence or near-absence of these signals confirms high isotopic incorporation at the specified positions.

-

Also, inspect the spectrum for signals from chemical impurities, such as residual solvents or synthesis byproducts.[18][19][20]

-

Visualizing the Purity Assessment Workflow

The comprehensive assessment of D-Glutamic acid-d5 purity is a systematic process, integrating both chemical and isotopic analyses.

Caption: Workflow for the comprehensive purity assessment of D-Glutamic acid-d5.

Understanding the Different Facets of Purity

It is critical to recognize that "purity" is not a monolithic concept. For a chiral, isotopically labeled compound, at least three different aspects must be considered.

Caption: The relationship between different types of purity and their analytical methods.

Implications of Isotopic Impurities in Research

The presence of significant isotopic impurities can have profound, negative consequences on experimental outcomes.

-

Quantitative Mass Spectrometry: When D-Glutamic acid-d5 is used as an internal standard, the presence of the unlabeled d0 form in the standard will lead to an overestimation of the d0 signal from the biological sample. This results in an under-quantification of the endogenous analyte, compromising the accuracy of the entire assay.

-

Mechanism Studies: When studying kinetic isotope effects, the presence of the lighter, unlabeled compound (which reacts faster) can obscure the true kinetic effect of the deuterated species, leading to an underestimation of the effect.

Therefore, a self-validating protocol, where the isotopic purity of the tracer is experimentally verified before use, is not merely good practice—it is essential for trustworthy and reproducible science.

Conclusion

Commercially available D-Glutamic acid-d5 is generally of high isotopic purity, often exceeding 98 atom % D. However, significant variability can exist between suppliers and even between different lots from the same supplier. Researchers and drug development professionals must not take stated purity values for granted. A rigorous, in-house verification using a combination of high-resolution mass spectrometry and NMR spectroscopy is the only way to ensure the quality of the material and, by extension, the integrity of the experimental data derived from its use. Understanding the distribution of all isotopologues (d0-d5) is paramount for accurate quantification and the valid interpretation of metabolic studies.

References

- A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing).

- D-Glutamic Acid-d5 | CAS 14341-88-9. LGC Standards.

- D-Glutamic Acid-d5 (CAS 14341-88-9). Cayman Chemical.

- Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed.

- DL-Glutamic acid-2,3,3,4,4-d5 D 98atom 14341-79-8. Sigma-Aldrich.

- Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. ResearchGate.

- Deuterated Amino Acids. III. Synthesis of DL-Aspartic-2,3,3-d3 Acid, L-Glutamic-2,3,3,4,4-d5 Acid, L-Asparagine-2,3,3-d3, and L-Glutamine-2,3,3,4,. ACS Publications.

- L-Glutamic acid-2,3,3,4,4-d5 97 atom % D, 98% (CP). Sigma-Aldrich.

- D-Glutamic acid-d5 ((R) - Stable Isotope). MedchemExpress.com.

- Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan. MDPI.

- Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. PubMed Central.

- D-Glutamic-2,3,3,4,4-d5 Acid. CDN Isotopes.

- Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. NIH.

- DL-Glutamic acid (2,3,3,4,4-D₅, 97%). Cambridge Isotope Laboratories.

- Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry. Chinese Journal of Analytical Chemistry.

- Metabolic Research. Cambridge Isotope Laboratories, Inc..

- DL-Glutamic acid (2,3,3,4,4-D₅, 97%). Cambridge Isotope Laboratories, DLM-357-0.25.

- Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. OUCI.

- Asymmetric synthesis of α-deuterated α-amino acids. RSC Publishing.

- Cayman Chemical 34840 / D-Glutamic Acid-d5, Packaging Type. IndiaMART.

- D-Glutamic Acid-d5 Certificate of Analysis. Cayman Chemical.

- dl-glutamic acid suppliers USA. ChemDirect.

- Stable Isotope Standards For Mass Spectrometry. Cambridge Isotope Laboratories, Inc..

- Offer D-Glutamic acid,H-D-Glu-OH,6893-26-1 From China D-Glutamic Acid Factory. LookChem.

- THE 15N LABELLED L-GLUTAMIC ACID: EXPERIMENTAL AND COMPUTATIONAL NMR STUDIES. Studia Universitatis Babes-Bolyai, Chemia.

- Catalytic Deuterium Incorporation within Metabolically Stable β-Amino C H Bonds of Drug Molecules. NIH.

- The importance of accurately correcting for the natural abundance of stable isotopes. PMC.

- Isotope ratio analysis of glutamic acid using Orbitrap Exploris Isotope Solutions. Thermo Fisher Scientific.

- L-Glutamic acid (2,3,3,4,4-D₅, 97-98%). Cambridge Isotope Laboratories, DLM-556-0.1.

- What Is Isotopic Enrichment?. YouTube.

- D-GLUTAMIC-2,3,3,4,4-D5 ACID. LookChem.

- CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac.

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics.

- Principles of stable isotope research – with special reference to protein metabolism. PMC.

- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. KGROUP.

- STABLE ISOTOPES IN OBESITY RESEARCH. UNL Digital Commons.

- A Technical Guide to the Synthesis and Isotopic Purity of L-Glutamic-2,4,4-D3 Acid. Benchchem.

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications.

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ResearchGate.

Sources

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments [ouci.dntb.gov.ua]

- 4. caymanchem.com [caymanchem.com]

- 5. isotope.com [isotope.com]

- 6. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. cdnisotopes.com [cdnisotopes.com]

- 9. isotope.com [isotope.com]

- 10. isotope.com [isotope.com]

- 11. D-Glutamic Acid-d5 | CAS 14341-88-9 | LGC Standards [lgcstandards.com]

- 12. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]

- 15. almacgroup.com [almacgroup.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. revroum.lew.ro [revroum.lew.ro]

- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 20. scs.illinois.edu [scs.illinois.edu]

- 21. Principles of stable isotope research – with special reference to protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Aqueous Solubility and Stability of Deuterated Glutamine for Research Applications

This guide provides an in-depth analysis of the critical parameters governing the use of deuterated glutamine (such as L-glutamine-d5) in experimental settings. Focusing on the core challenges of aqueous solubility and chemical stability, we offer field-proven insights and validated protocols to ensure the accuracy and reproducibility of your research.

Introduction: The Critical Role of Deuterated Glutamine in Modern Research

Deuterated stable isotopes of amino acids, particularly glutamine, are indispensable tools in metabolic research, proteomics, and drug development. L-glutamine, the most abundant amino acid in human plasma, is a key player in a multitude of cellular processes, including energy metabolism, nucleotide synthesis, and redox balance. The use of deuterated glutamine, such as L-glutamine-d5, allows researchers to trace metabolic pathways and quantify metabolite flux using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

However, the utility of these powerful tracers is fundamentally dependent on their precise and reliable delivery in aqueous solutions, such as cell culture media or infusion buffers. L-glutamine is notoriously unstable in aqueous environments, undergoing spontaneous degradation that can compromise experimental results. This guide elucidates the physicochemical principles governing the solubility and stability of deuterated glutamine and provides actionable protocols to mitigate these challenges.

Physicochemical Properties and Solubility Profile

The solubility of deuterated glutamine is comparable to that of its non-deuterated counterpart. The substitution of hydrogen with deuterium atoms results in a negligible change in the molecule's polarity and its ability to form hydrogen bonds with water. The solubility of L-glutamine in pure water is highly dependent on temperature.

Table 1: Solubility of L-Glutamine in Water at Various Temperatures

| Temperature (°C) | Solubility (g/L) | Molarity (mol/L) |

| 0 | 26 | 0.18 |

| 20 | 41 | 0.28 |

| 40 | 67 | 0.46 |

| 60 | 107 | 0.73 |

| 80 | 166 | 1.14 |

| 100 | 250 | 1.71 |

Data is for non-deuterated L-glutamine but serves as a very close approximation for deuterated variants. Solubility data is often presented in g/100 mL; these values have been converted to g/L for clarity.

Factors Influencing Solubility

-

Temperature: As indicated in Table 1, solubility increases significantly with temperature. This property can be leveraged to create concentrated stock solutions. However, as will be discussed, elevated temperatures drastically accelerate degradation.

-

pH: The solubility of glutamine is lowest at its isoelectric point (pI ≈ 5.65) and increases as the pH moves away from this value due to the protonation of the carboxyl group (at low pH) or deprotonation of the amino group (at high pH).

-

Ionic Strength: The presence of salts in solution, such as in physiological buffers (PBS, cell culture media), can either increase or decrease solubility (salting-in or salting-out effects), but for typical working concentrations, this effect is less pronounced than that of temperature and pH.

Protocol for Preparing a Concentrated Stock Solution

This protocol describes the preparation of a 200 mM deuterated glutamine stock solution, a common concentration for cell culture applications.

Materials:

-

L-glutamine-d5 (or other deuterated variant)

-

Nuclease-free, sterile water or a suitable buffer (e.g., PBS)

-

Sterile 0.22 µm syringe filter

-

Sterile conical tubes

Procedure:

-

Weighing: Accurately weigh the required amount of deuterated glutamine powder in a sterile container. For 50 mL of a 200 mM solution of L-glutamine-d5 (M.W. ≈ 151.18 g/mol ), you would need: 0.2 mol/L * 0.05 L * 151.18 g/mol = 1.51 g.

-

Dissolution: Add the powder to a sterile 50 mL conical tube. Add approximately 40 mL of sterile water or buffer.

-

Warming (Optional & Controlled): To aid dissolution, you may warm the solution in a water bath set to no higher than 37°C. Swirl the tube gently every few minutes. Causality: Gentle heating increases the rate of dissolution but must be minimized to prevent accelerated degradation. 37°C represents a compromise between these competing factors.

-

Final Volume Adjustment: Once fully dissolved, bring the solution to the final volume of 50 mL.

-

Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile container. This is a mandatory step for cell culture applications to prevent contamination.

-

Aliquoting and Storage: Immediately aliquot the stock solution into smaller, single-use volumes (e.g., 1 mL) and store at -20°C or below. Trustworthiness: Aliquoting prevents repeated freeze-thaw cycles which can accelerate degradation and increase the risk of contamination.

The Challenge of Aqueous Stability: Degradation Pathways

The primary challenge in working with glutamine solutions is its chemical instability. The main degradation pathway is a non-enzymatic, intramolecular cyclization reaction that forms pyroglutamic acid (pyroglutamate) and releases ammonia. A secondary, slower pathway is the hydrolysis of the amide group, which forms glutamic acid (glutamate) and ammonia.

The rate of this degradation is highly dependent on factors such as pH, temperature, and the presence of certain ions. For most researchers, the conversion to pyroglutamate is the most significant concern, as this molecule cannot be utilized by cells in the same way as glutamine, leading to glutamine depletion in the medium and a buildup of toxic ammonia.

Caption: Primary degradation pathways of L-glutamine in aqueous solution.

Kinetics of Degradation

The degradation of glutamine follows pseudo-first-order kinetics.[1] The rate is highly dependent on temperature and pH.

-

Temperature: Storing glutamine-supplemented media at 37°C can lead to significant degradation in a matter of days.[2][3] In contrast, degradation is minimal at -20°C (<0.03% per day) and virtually undetectable at -80°C.[4] For refrigerated solutions (4°C), the degradation rate is less than 0.15% per day.[4]

-

pH: Maximum stability is observed in the neutral pH range of approximately 5.0 to 7.5.[1] The degradation rate increases in both acidic and basic conditions.[5]

Table 2: Recommended Storage Conditions and Stability

| Storage Temperature | Recommended Duration | Expected Degradation |

| 37°C (Incubator) | < 1 week | High |

| 2-8°C (Refrigerator) | ~2 weeks | Low[5] |

| -20°C (Freezer) | Several months | Minimal[4][6][7] |

| -80°C (Ultra-low Freezer) | > 1 year | Undetectable[4] |

Expert Insight: The kinetic isotope effect (KIE) for the cyclization and hydrolysis of glutamine is expected to be negligible. The rate-determining steps for these reactions do not involve the breaking of C-D bonds. Therefore, the stability data for non-deuterated L-glutamine can be reliably applied to its deuterated counterparts.

Best Practices for Experimental Integrity

To ensure the validity of experiments using deuterated glutamine, a self-validating system of preparation, storage, and use should be implemented.

Workflow for Preparing and Using Deuterated Glutamine

Sources

- 1. Degradation kinetics of L-glutamine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Factors affecting the stability of L-glutamine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. laboratorynotes.com [laboratorynotes.com]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Natural Abundance of Deuterium in Glutamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The natural abundance of stable isotopes, particularly deuterium (²H or D), within biological molecules offers a profound source of information. Glutamic acid, a central node in metabolism, carries an isotopic signature that reflects its metabolic and geographic origins. Understanding the baseline natural abundance of deuterium in this critical amino acid is paramount for fields ranging from metabolic research and food authenticity to the strategic design of next-generation pharmaceuticals. This guide provides a technical deep-dive into the core principles, state-of-the-art analytical methodologies, and practical applications related to the natural deuterium abundance in glutamic acid. We will explore not only the "how" of measurement but the fundamental "why" behind experimental choices, grounding our discussion in the principles of the kinetic isotope effect and its implications for drug development.

Foundational Principles: Why Deuterium in Glutamic Acid Matters

Deuterium, a stable, non-radioactive isotope of hydrogen, contains one proton and one neutron.[][2] Its natural abundance is relatively low, approximately 0.0156% on Earth, or about 156 deuterium atoms per million hydrogen atoms.[3] While this concentration seems minute, variations in this abundance within specific molecules are not random. These variations, or isotopic signatures, are the result of mass-dependent fractionation effects that occur during physical, chemical, and biological processes.[4]

Glutamic acid is a non-essential amino acid that sits at the crossroads of major metabolic pathways, including the tricarboxylic acid (TCA) cycle, amino acid transamination, and nitrogen excretion.[5][6] Its central role means that its molecular structure, including its hydrogen isotope composition, is a dynamic record of the metabolic fluxes within an organism.

The significance for researchers and drug developers is threefold:

-

Metabolic Pathway Analysis: Precise measurement of deuterium at natural abundance levels can provide insights into metabolic pathways. The isotopic composition of glutamic acid is influenced by the organism's water source and dietary inputs, which are processed through various enzymatic reactions that can fractionate isotopes.[4][7]

-

Authenticity and Provenance: The isotopic fingerprint of glutamic acid can serve as a tracer to determine the geographical origin and production processes of foodstuffs, as different environments and photosynthetic pathways in plants (C3 vs. C4) impart distinct isotopic signatures.[8]

-

Pharmaceutical Development: The strategic replacement of hydrogen with deuterium in drug candidates, a process known as deuteration, is a modern medicinal chemistry strategy to enhance metabolic stability.[9][10][11] Understanding the natural baseline of deuterium is a critical prerequisite for designing and interpreting studies involving deuterated compounds.

The Deuterium Kinetic Isotope Effect (KIE): A Cornerstone of Modern Drug Design

The rationale for using deuterium in drug development is rooted in the Deuterium Kinetic Isotope Effect (KIE) . The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational zero-point energy than the corresponding carbon-hydrogen (C-H) bond.[9][12][13] Consequently, breaking a C-D bond requires more energy and occurs at a slower rate than breaking a C-H bond.[9]

This difference in reaction rates (kH/kD) is the KIE. For many cytochrome P450 (CYP)-mediated oxidative metabolic reactions, which are often responsible for drug clearance, the cleavage of a C-H bond is the rate-limiting step.[9] By selectively replacing a hydrogen atom at such a metabolic "soft spot" with deuterium, the rate of metabolism can be significantly reduced.[14] This can lead to:

-

Improved pharmacokinetic profiles (e.g., longer half-life, increased exposure).

-

Reduced formation of potentially toxic metabolites.

-

Lower and/or less frequent dosing, potentially improving patient compliance and safety.[9]

Deutetrabenazine, the first deuterated drug approved by the FDA, exemplifies this principle's success.[9]

Analytical Methodologies for Deuterium Abundance Analysis

Determining the subtle variations in natural deuterium abundance requires highly sensitive and precise analytical techniques. The choice of methodology depends on the specific research question, required precision, and available sample amount.

| Technique | Principle | Advantages | Disadvantages |

| Isotope Ratio Mass Spectrometry (IRMS) | Sample is combusted to H₂ gas, which is ionized and separated by mass-to-charge ratio.[8] | Highest precision for bulk ²H/¹H analysis.[2] | Destructive; typically provides bulk isotope ratio, not position-specific data; requires larger sample sizes. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Volatilized derivatives of glutamic acid are separated by GC and analyzed by MS. | Excellent for separating glutamine and glutamate; can use deuterated internal standards for quantification.[15] | Requires derivatization; potential for isotopic fractionation during preparation. |

| High-Resolution Mass Spectrometry (e.g., Orbitrap™ MS) | Soft ionization (ESI) of the intact molecule followed by high-resolution mass analysis.[5] | Simultaneous analysis of ²H, ¹³C, ¹⁵N, and ¹⁸O; requires very small sample sizes; enables position-specific analysis via fragmentation (HCD).[5] | Lower precision for ²H/¹H compared to dedicated IRMS, but rapidly improving. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Non-destructive; provides definitive information on the exact position of isotopic labels in enriched samples. | Low sensitivity, making it challenging for natural abundance measurement of ²H. |

For modern, comprehensive analysis, high-resolution MS platforms like Orbitrap™ offer a compelling advantage by providing multi-isotope data from a single analysis of the intact molecule, a feat not possible with traditional IRMS.[5]

Experimental Protocol: High-Resolution Isotope Analysis of Glutamic Acid via Orbitrap MS

This protocol is a self-validating system designed for the precise measurement of natural isotope abundance in glutamic acid, based on established methodologies.[5] Trustworthiness is ensured through the use of certified reference materials and rigorous data analysis procedures.

4.1. Materials and Reagents

-

Glutamic acid sample

-

Glutamic acid isotopic reference materials (e.g., USGS 40, SA)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (Optima™ LC/MS grade)

-

Microcentrifuge tubes

-

Autosampler vials

4.2. Step-by-Step Methodology

-

Stock Solution Preparation:

-

Accurately weigh and dissolve glutamic acid samples and reference materials in LC-MS grade water to create 10 mM stock solutions.

-

Causality: Creating a concentrated stock ensures homogeneity and accurate subsequent dilutions.

-

To ensure complete dissolution, incubate the stock solutions at 72 °C for 2 hours.[5]

-

-

Working Solution Preparation:

-

Perform a 1:1000 (v/v) dilution of the stock solutions in methanol containing 0.1% formic acid to yield a final concentration of 10 µM.[5]

-

Causality: Methanol is a common solvent for electrospray ionization (ESI), and formic acid is added to promote protonation ([M+H]⁺) of the glutamic acid molecule in the ESI source, enhancing signal intensity in positive ion mode.

-

-

Instrumentation and LC-MS/MS Analysis:

-

System: Utilize a Thermo Scientific™ Vanquish™ UHPLC system coupled to a Thermo Scientific™ Orbitrap Exploris™ Isotope Solutions mass spectrometer.[5]

-

Injection: Inject the 10 µM working solution directly using Flow Injection Analysis (FIA).

-

Ionization: Employ Electrospray Ionization (ESI) in positive mode.

-

Causality: ESI is a "soft" ionization technique that keeps the glutamic acid molecule intact, allowing for the analysis of its complete isotopic composition.[5]

-

Mass Analysis (Full Scan): Acquire data in the Orbitrap mass analyzer at high resolution (e.g., R=140,000) to resolve the different isotopologues (molecules that differ only in their isotopic composition).

-

Fragmentation (Optional - for PSIA): To gain position-specific information, use higher-energy collisional dissociation (HCD) to fragment the molecular ion. For glutamic acid, this can generate an immonium ion by losing a carboxyl group, allowing for isotopic analysis of different parts of the molecule.[5]

-

-

Data Processing and Analysis:

-

Utilize specialized software (e.g., Thermo Scientific™ Isotopologue™) to automatically process the high-resolution data.

-

The software calculates the relative abundances of all isotopologues (e.g., ¹³C, ¹⁵N, ²H).

-

Results are typically expressed in delta (δ) notation in per mil (‰) relative to international standards like Vienna Standard Mean Ocean Water (VSMOW) for hydrogen.

-

Trustworthiness: The analysis must be calibrated by running certified isotopic reference materials alongside the unknown samples. The measured values for the reference materials must fall within their accepted ranges to validate the run.

-

Conclusion and Future Outlook

The study of natural deuterium abundance in glutamic acid is a powerful analytical pursuit with far-reaching implications. For metabolic researchers, it offers a window into the intricate workings of cellular pathways. For food scientists, it provides a robust tool for verifying authenticity and origin. For drug development professionals, it establishes the fundamental principles and baseline measurements required for the rational design of metabolically stable, next-generation therapeutics.

As analytical technologies, particularly high-resolution mass spectrometry, continue to advance in precision and accessibility, the ability to perform comprehensive, multi-isotope "fingerprinting" of key metabolites like glutamic acid will become increasingly integral to both basic research and pharmaceutical innovation. This guide serves as a foundational resource for scientists aiming to harness the subtle yet significant power of natural isotopic variation.

References

-

Title: Development of a Method to Isolate Glutamic Acid From Foodstuffs for a Precise Determination of Their Stable Carbon Isotope Ratio Source: PubMed URL: [Link]

-

Title: Isotopic distribution analysis of deuterated amino acids by mass fragmentography Source: ResearchGate URL: [Link]

-

Title: Deuterium in drug discovery: progress, opportunities and challenges Source: Nature Reviews Drug Discovery (via PMC) URL: [Link]

-

Title: Comprehensive isotopomer analysis of glutamate and aspartate in small tissue samples Source: PubMed Central (PMC) URL: [Link]

-

Title: Using Deuterium in Drug Discovery: Leaving the Label in the Drug Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

-

Title: Methods for the Determination of Stable Isotopes of Carbon and Nitrogen Directly in Valine, Proline, Glutamine, and Glutamic Acid Source: SCIRP.org URL: [Link]

-

Title: Deuterium in Drug Discovery and Development Source: ResearchGate URL: [Link]

-

Title: Deuterium Labeled Compounds in Drug Discovery Process Source: Heavy Water Board URL: [Link]

-

Title: Improving metabolic stability using deuterium Source: Hypha Discovery URL: [Link]

-

Title: DFT analysis of nitrogen isotopic reduction partition function ratios in proton exchange equilibria of glutamic acid species Source: RSC Publishing URL: [Link]

-

Title: A method is described for measuring separately glutamine and glutamate levels and stable isotopic enrichment Source: PubMed URL: [Link]

-

Title: Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan Source: MDPI URL: [Link]

-

Title: Deuterium Labeling of Isoaspartic and Isoglutamic Acids for Mass Spectrometry Analysis Source: Analytical Chemistry - ACS Publications URL: [Link]

-

Title: Deuterium - Wikipedia Source: Wikipedia URL: [Link]

-

Title: A method for measuring both glutamine and glutamate levels and stable isotopic enrichments Source: PubMed URL: [Link]

-

Title: Deuteronation and aging Source: PubMed URL: [Link]

-

Title: A method for quantitative determination of deuterium content in biological material Source: PubMed URL: [Link]

-

Title: Hydrogen isotope biogeochemistry Source: Wikipedia URL: [Link]

Sources

- 2. Deuteronation and aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deuterium - Wikipedia [en.wikipedia.org]

- 4. Hydrogen isotope biogeochemistry - Wikipedia [en.wikipedia.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]